2,2-二烯基吡咯烷

描述

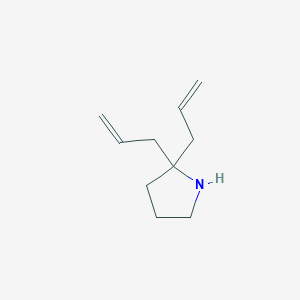

2,2-Diallylpyrrolidine is a chemical compound with the molecular formula C10H17N . It is used in various scientific and industrial applications .

Synthesis Analysis

Pyrrolidine derivatives, including 2,2-Diallylpyrrolidine, are often synthesized using ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a one-pot multicomponent approach was used to synthesize phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues .Molecular Structure Analysis

The molecular structure of 2,2-Diallylpyrrolidine consists of a five-membered pyrrolidine ring with two allyl groups attached at the 2-position . The molecular weight is 151.25 g/mol .Chemical Reactions Analysis

Pyrrolidine derivatives, including 2,2-Diallylpyrrolidine, are often involved in various chemical reactions. For example, they can be used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .Physical And Chemical Properties Analysis

2,2-Diallylpyrrolidine has a molecular weight of 151.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 4 . Its exact mass is 151.136099547 g/mol, and its monoisotopic mass is also 151.136099547 g/mol .科学研究应用

合成和化学转化

2,2-二烯基吡咯烷已被用于各种化学合成中。例如,Malik和Jarosz(2016)描述了其在从糖衍生的溴腈合成多羟基2-烯基吡咯烷中的应用。该过程涉及烯基溴化镁的级联加成、SN2环化和还原,导致形成2,2-二烯基吡咯烷 (Malik & Jarosz, 2016)。

药物和生物研究

在药物和生物领域,与2,2-二烯基吡咯烷结构相关的化合物被探索其作为治疗剂的潜力。例如,Fellows和Nash(1990)讨论了吡咯烷类生物碱,这些生物碱类似于糖分子,并且是有效的糖苷酶抑制剂。这些化合物在与癌症、艾滋病、糖尿病和免疫学相关的研究中使用 (Fellows & Nash, 1990)。

材料科学和聚合物研究

在材料科学中,2,2-二烯基吡咯烷的衍生物已被纳入聚合物中。Gorbunova等人(2018)合成了2,2-二烯基-1,1,3,3-四乙基胍盐和2-羟基乙基丙烯酸酯的新共聚物,这些共聚物显示出作为先进抗菌材料的潜力 (Gorbunova, Lemkina, & Borisova, 2018)。

环境应用

在环境科学中,2,2-二烯基吡咯烷的衍生物已被用于开发用于去除水中阴离子染料的超吸水性水凝胶。Patel和Patel(2013)描述了用于这一目的的聚[N,N-二烯基吡咯啉溴化物-共-N,N-二甲基丙烯酰胺-共-丙烯酸钠盐]水凝胶的合成和表征 (Y. N. Patel & Manish P. Patel, 2013)。

未来方向

Pyrrolidine derivatives, including 2,2-Diallylpyrrolidine, continue to be a focus in drug discovery due to their versatile scaffold for novel biologically active compounds . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future will likely see further exploration of these compounds in the design of new pyrrolidine compounds with different biological profiles .

作用机制

The mechanism of action, target, and biochemical pathways of a pyrrolidine compound can vary widely depending on its structure and the functional groups it contains. Some pyrrolidine compounds interact with biological targets such as receptors or enzymes, leading to changes in cellular signaling pathways . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary depending on their chemical properties .

The action of pyrrolidine compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .

属性

IUPAC Name |

2,2-bis(prop-2-enyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-3-6-10(7-4-2)8-5-9-11-10/h3-4,11H,1-2,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGZTZMXOLYPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCN1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341522 | |

| Record name | 2,2-Diallylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40162-97-8 | |

| Record name | 2,2-Diallylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2,2-diallylpyrrolidine synthesized according to the provided research?

A1: The research describes a cascade reaction involving allylmagnesium bromide and sugar-derived bromonitriles. [] Initially, allylmagnesium bromide adds to the bromonitrile, followed by an intramolecular SN2 cyclization to form a pyrrolidine ring. Finally, another equivalent of allylmagnesium bromide reacts with the newly formed ring, resulting in the 2,2-diallylpyrrolidine structure.

Q2: Why is the synthesis of compounds like 2,2-diallylpyrrolidine significant in the context of the research?

A2: The research highlights the synthesis of various pyrrolidine derivatives, with a particular interest in those bearing structural similarities to natural products like (+)-lentiginosine. [] While 2,2-diallylpyrrolidine itself is not naturally occurring, its synthesis demonstrates the versatility of the developed method and its potential for generating a library of diverse pyrrolidine structures, some of which might exhibit interesting biological activities or serve as building blocks for more complex molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1296723.png)